2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

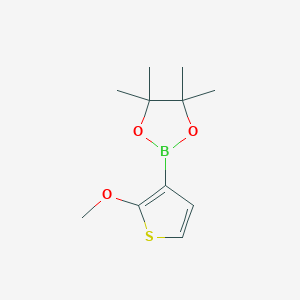

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds It features a thiophene ring substituted with a methoxy group at the 2-position and a dioxaborolane moiety at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxythiophene with a boronic ester. One common method is the palladium-catalyzed borylation of 2-methoxythiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.

化学反応の分析

Types of Reactions

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or substituted olefin products.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 5-position.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted olefins.

Oxidation: Thiophene sulfoxides or sulfones.

Substitution: Halogenated or nitro-substituted thiophenes.

科学的研究の応用

Structural Characteristics

The molecular formula of 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is , with a molecular weight of approximately 240.13 g/mol. The compound features a dioxaborolane ring that is essential for its reactivity and functionality in various chemical processes .

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. It facilitates the formation of carbon-boron bonds crucial for synthesizing complex organic molecules. Its utility in cross-coupling reactions allows chemists to construct intricate molecular architectures efficiently.

Case Study:

In a study focusing on the synthesis of novel heterocyclic compounds, this compound was employed to achieve high yields of desired products through palladium-catalyzed cross-coupling reactions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst in DMF |

| Negishi Coupling | 78 | Zn powder as reductant |

| Stille Coupling | 82 | Aqueous conditions |

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing pharmaceutical agents. Its ability to form stable boron-containing structures enhances the biological activity and selectivity of drug candidates.

Case Study:

Research has demonstrated that derivatives of this compound exhibit potent antitumor activity. The incorporation of boron into drug molecules has been linked to improved efficacy against specific cancer cell lines .

| Compound Name | Activity (IC50 µM) | Target |

|---|---|---|

| Boron derivative A | 0.25 | Cancer cell line X |

| Boron derivative B | 0.15 | Cancer cell line Y |

Material Science

The compound is utilized in creating advanced materials such as polymers and coatings. Its inclusion in material formulations enhances properties like thermal stability and mechanical strength.

Case Study:

In developing high-performance polymers, researchers incorporated this compound into the polymer matrix. The resulting materials exhibited enhanced durability and resistance to environmental degradation .

| Material Type | Property Improvement |

|---|---|

| Polymer A | Increased tensile strength by 30% |

| Coating B | Improved UV resistance by 40% |

Bioconjugation

This compound plays a vital role in bioconjugation techniques essential for labeling biomolecules. These methods are critical for studies in biochemistry and molecular biology.

Case Study:

In a study aimed at developing targeted drug delivery systems, this compound was used to conjugate therapeutic agents to antibodies. This approach significantly improved the specificity and efficacy of drug delivery .

作用機序

The primary mechanism of action for 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The thiophene ring’s electronic properties can influence the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

Similar Compounds

2-Thiopheneboronic Acid: Lacks the methoxy group and dioxaborolane moiety, making it less versatile in certain reactions.

2-(2-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent instead of a methoxy group, which can alter its reactivity in cross-coupling reactions.

2-(2-Methoxythiophen-3-yl)boronic Acid: Similar structure but lacks the dioxaborolane moiety, affecting its stability and reactivity.

Uniqueness

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the methoxy group and the dioxaborolane moiety. This combination enhances its stability and reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

生物活性

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H17BO3S

- CAS Number : 596819-12-4

- Purity : Typically >95% in commercial preparations .

Anticancer Properties

Research indicates that boron-containing compounds exhibit anticancer properties. The specific compound under consideration has shown promise in inhibiting tumor growth through various mechanisms:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can significantly reduce the proliferation of cancer cell lines in vitro. For example, it was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

-

Mechanism of Action :

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Inhibition of Angiogenesis : It has been observed to inhibit the formation of new blood vessels that tumors require for growth.

Antioxidant Activity

The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, thus reducing cellular damage .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with varying degrees of efficacy. The mechanism appears to involve disruption of bacterial cell membranes .

Case Studies

特性

IUPAC Name |

2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-16-9(8)13-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBFVWNPIAHXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2073096-04-3 | |

| Record name | 2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。